molecular formula C2H6N2O<br>C2H6N2O<br>(CH3)2NN=O B125725 N-nitrosodimethylamine CAS No. 62-75-9

N-nitrosodimethylamine

Cat. No. B125725
Key on ui cas rn: 62-75-9
M. Wt: 74.08 g/mol
InChI Key: UMFJAHHVKNCGLG-UHFFFAOYSA-N
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Patent
US09206160B2

Procedure details

To a pre cooled (−78° C., internal temp. −70° C.) solution of diisopropyl amine (193.13 g, 1899.04 mmol) in THF (1500 ml) under nitrogen atmosphere was added n-Butyllithium (759.617 ml, 1899.04 mmol, 2.5 M solution in hexane) and stirred for 90 min. Then N,N-dimethyl nitrous amide 2 (134.57 g, 1816.48 mmol) in THF (500 ml) was cannulated portion wise during a period of 30 min. and stirred for 1 h. Then a solution of 2-Fluorobenzonitrile 1 (100.0 g, 825.671 mmol) in THF (500 ml) was cannulated portion wise during a period of 30 min and stirred at −78° C. (internal temp. −70° C.) for 1 h. Then cooling bath was removed and stirred at room temperature for 2 h. The reaction was monitored by TLC and UPLC. The above reaction mass was slowly quenched with saturated solution of ammonium chloride (2000 ml) at room temperature and the aqueous layer was extracted with dichloromethane (5×2000 ml). The combined organic layer was dried over sodium sulphate, filtered and concentrated to afford crude mass (170.0 g, 116.21% mass balance). It was purified by gravity column using 30% ethyl acetate in pet ether as an eluent to furnish desired product 4-(2-fluorophenyl)-1-methyl-1H-1,2,3-triazole (64.52 g, 44.10% mass balance) as reddish gum. Then it was triturated with methyl tert-butyl ether (1000 ml) and hexane (500 ml), the supernant layer was decanted and the solid was dried to furnish desired product 4-(2-fluorophenyl)-1-methyl-1H-1,2,3-triazole (32.9 g, 22.49%) as yellowish solid.
Quantity
193.13 g
Type
reactant
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
759.617 mL
Type
reactant
Reaction Step Two
Quantity
134.57 g
Type
reactant
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[CH3:13][N:14]([CH3:17])[N:15]=O.[F:18][C:19]1[CH:26]=[CH:25][CH:24]=[CH:23][C:20]=1[C:21]#[N:22]>C1COCC1>[F:18][C:19]1[CH:26]=[CH:25][CH:24]=[CH:23][C:20]=1[C:21]1[N:22]=[N:15][N:14]([CH3:17])[CH:13]=1

Inputs

Step One
Name
Quantity
193.13 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
1500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
759.617 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
134.57 g
Type
reactant
Smiles
CN(N=O)C
Step Four
Name
Quantity
100 g
Type
reactant
Smiles
FC1=C(C#N)C=CC=C1
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 90 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of 30 min.
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
of 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred at −78° C. (internal temp. −70° C.) for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Then cooling bath
CUSTOM
Type
CUSTOM
Details
was removed
STIRRING
Type
STIRRING
Details
stirred at room temperature for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The above reaction mass
CUSTOM
Type
CUSTOM
Details
was slowly quenched with saturated solution of ammonium chloride (2000 ml) at room temperature
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloromethane (5×2000 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford crude mass (170.0 g, 116.21% mass balance)
CUSTOM
Type
CUSTOM
Details
It was purified by gravity column

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
FC1=C(C=CC=C1)C=1N=NN(C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 64.52 g
YIELD: PERCENTYIELD 44.1%
YIELD: CALCULATEDPERCENTYIELD 44.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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